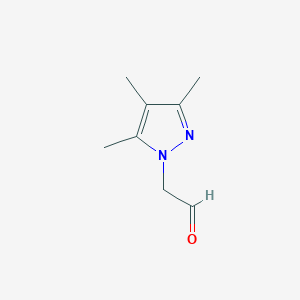

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde

Description

“(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde” (CAS: 1501372-11-7) is a pyrazole-derived aldehyde with a molecular structure combining a substituted pyrazole ring and an acetaldehyde functional group. The compound is characterized by three methyl substituents at positions 3, 4, and 5 of the pyrazole ring, which confer steric and electronic effects influencing its reactivity and physicochemical properties. It is cataloged under reference code 10-F711702 by CymitQuimica but is currently listed as a discontinued product .

Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(3,4,5-trimethylpyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDRVWSQHZOUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)CC=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde typically involves the reaction of 3,4,5-trimethylpyrazole with an appropriate aldehyde precursor . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Formation of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid.

Reduction: Formation of (3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biochemistry: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic properties and drug development.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrazole derivatives highlights key differences in substituents, reactivity, and applications:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Notes:

- Reactivity : The acetaldehyde group in the target compound enables condensation reactions, contrasting with the tetrazole (4i) and carboxylic acid (CAS: 1170098-09-5) derivatives, which exhibit hydrogen-bonding or acidic properties .

- Steric Effects : The 3,4,5-trimethylpyrazole core provides steric hindrance, reducing nucleophilic attack compared to less-substituted analogs.

- Commercial Availability : Unlike the discontinued status of the target compound, derivatives like 4i and 4j remain under active investigation for therapeutic applications .

Physicochemical Properties

- Solubility : The trifluoromethylphenyl group in 5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid enhances hydrophobicity, while the acetaldehyde derivative’s polarity is intermediate .

- Thermal Stability : Methyl groups in the target compound likely improve thermal stability compared to unsubstituted pyrazoles.

Biological Activity

The compound (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This article will explore the biological activity of this specific pyrazole derivative, focusing on its pharmacological effects, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde is with a molecular weight of approximately 154.21 g/mol. It features three methyl groups at the 3, 4, and 5 positions of the pyrazole ring, which contribute to its steric properties and influence its biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde have shown effectiveness against various bacteria and fungi. A study demonstrated that derivatives with a pyrazole core could inhibit the growth of E. coli, Staphylococcus aureus, and Aspergillus niger .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Target Organisms | Inhibition Zone (mm) |

|---|---|---|

| (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde | E. coli | 15 |

| (3,4-dimethyl-1H-pyrazol-1-yl)acetaldehyde | S. aureus | 12 |

| (3-methyl-1H-pyrazol-1-yl)acetaldehyde | A. niger | 18 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds containing the pyrazole nucleus have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazoles showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Case Study: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced edema in rats, a series of pyrazole derivatives were administered. The results indicated that compounds with a trimethyl substitution pattern demonstrated enhanced anti-inflammatory activity compared to their dimethyl counterparts .

The mechanism by which (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It can interact with receptors that mediate cellular responses to inflammation or infection.

Research has shown that similar pyrazole derivatives can modulate enzyme activities related to oxidative stress and cellular signaling pathways .

Research Findings

Recent studies have focused on synthesizing and testing new pyrazole derivatives for their biological activities. A notable study reported the synthesis of several novel pyrazoles that were tested against tuberculosis bacteria (Mycobacterium tuberculosis), showing promising results with significant inhibitory concentrations .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.